![molecular formula C15H10N4O2S B2749498 1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate CAS No. 1351591-25-7](/img/structure/B2749498.png)
1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that has a benzothiadiazole and benzimidazole ring system. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Imidazole-based compounds have been synthesized and screened for their antimicrobial activity against various pathogens . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Anti-tubercular Activity
Compounds containing an imidazole moiety have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This indicates a potential application of our compound in the treatment of tuberculosis.
Use in Organic Electronics
Polyheteroaromatic compounds containing donor–acceptor (D-A) units linked through π-conjugation have been drawing considerable attention due to their unique electrochemical and photochemical properties . They have found many important applications in organic electronics and luminescence materials .
Use in Light-Emitting Diodes (OLEDs)
The compound has potential application as emissive layers in OLED devices . The quantum yield of photoluminescence (PLQY) of the synthesized D-A derivatives depends to a large extent on electron-donating strengths of donor (D) component, reaching in some cases the values closed to 100% .
Carbon Dioxide Capture
Metal–Organic Frameworks (MOFs) obtained from the 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker showed excellent CO2 adsorption capacity . This suggests that our compound could potentially be used in the development of new materials for carbon dioxide capture.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities , suggesting that they could have multiple molecular and cellular effects.
Action Environment
It is known that the rotation barrier of certain compounds can be reduced by functional groups , which could potentially influence the action of this compound.
properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2,1,3-benzothiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c1-19-8-16-13-7-10(3-5-14(13)19)21-15(20)9-2-4-11-12(6-9)18-22-17-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYZDMDAZRKPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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